3-Amino-1-(furan-3-yl)-2-methylpropan-1-one

Description

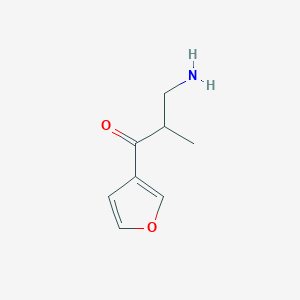

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is a ketone derivative featuring a furan-3-yl substituent, a methyl group at the second carbon of the propane backbone, and an amino group at the third carbon. The furan ring contributes electron-rich aromaticity, which may influence reactivity and binding interactions in biological systems .

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-amino-1-(furan-3-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C8H11NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |

InChI Key |

NNKGLVCADSLJLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(=O)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one typically involves the reaction of furan derivatives with appropriate amines and ketones under controlled conditions. One common method involves the use of furan-3-carboxaldehyde, which undergoes a series of reactions including amination and ketone formation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-yl ketones, while reduction can produce furan-3-yl alcohols .

Scientific Research Applications

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Physicochemical Properties

The table below compares 3-Amino-1-(furan-3-yl)-2-methylpropan-1-one with structurally related compounds:

Key Observations:

Critical Analysis of Data Gaps and Limitations

- Limited Direct Data: The evidence lacks explicit information on the target compound’s synthesis, crystallographic data, or biological activity. Comparisons rely on structural analogs.

- Contradictions : While furan rings are associated with stability in , the hydroxyl analog’s discontinued status () may suggest challenges in synthesis or scalability.

Biological Activity

3-Amino-1-(furan-3-yl)-2-methylpropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a furan ring, an amino group, and a ketone functional group. This unique combination contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 155.19 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways. This interaction can modulate cellular responses related to inflammation and neuroprotection.

- Antimicrobial Activity : Research indicates that derivatives containing furan rings often exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Studies : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as HL-60. The mechanism involves DNA fragmentation and activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

The compound's ability to inhibit MAO suggests it may offer neuroprotective benefits:

- Cognitive Enhancement : Animal studies have indicated that lower doses of the compound can enhance cognitive function and provide neuroprotection against neurodegenerative diseases .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Effects in Animal Models

In a controlled animal study, administration of this compound was associated with reduced neuroinflammation and improved cognitive performance in models of Alzheimer's disease. The compound appeared to modulate inflammatory cytokines and oxidative stress markers, contributing to its protective effects on neuronal health .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | DNA fragmentation, caspase activation |

| Neuroprotective | Enhances cognitive function | MAO inhibition |

| Antimicrobial | Inhibits growth of bacteria | Disruption of bacterial metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.